Taccalonolide B

Descripción

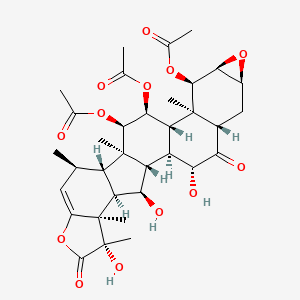

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,22S,23S,24R,25R)-10,14-diacetyloxy-3,22,25-trihydroxy-11,15,17,22,23-pentamethyl-4,21-dioxo-8,20-dioxaheptacyclo[13.10.0.02,12.05,11.07,9.016,24.019,23]pentacos-18-en-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O13/c1-11-9-17-33(7,34(8,42)30(41)47-17)22-19(11)32(6)20(25(22)40)18-21(27(43-12(2)35)29(32)45-14(4)37)31(5)15(23(38)24(18)39)10-16-26(46-16)28(31)44-13(3)36/h9,11,15-16,18-22,24-29,39-40,42H,10H2,1-8H3/t11-,15-,16+,18+,19+,20-,21-,22+,24-,25-,26+,27+,28+,29+,31+,32-,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQOXBQSZPYHSA-MPOUNFKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C2C(C3C1C4(C(C3O)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5O)C)C)(C(C(=O)O2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C=C2[C@@]([C@H]3[C@H]1[C@@]4([C@@H]([C@H]3O)[C@H]5[C@H]([C@@H]([C@@H]4OC(=O)C)OC(=O)C)[C@@]6([C@H](C[C@H]7[C@@H]([C@@H]6OC(=O)C)O7)C(=O)[C@@H]5O)C)C)([C@](C(=O)O2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601099963 | |

| Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108885-69-4 | |

| Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108885-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Taccalonolide B: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of taccalonolide B, a potent microtubule-stabilizing agent isolated from plants of the Tacca genus. It covers the initial discovery and structure elucidation, detailed methodologies for its isolation and purification, and its mechanism of action, including its effects on cellular signaling pathways.

Discovery and Initial Characterization

The journey to understanding the complex taccalonolides began in the early 1960s with the investigation of the "bitter principle" from the tubers of Tacca leontopetaloides, which led to the purification of a compound named taccalin.[1][2] However, it was not until 1987 that the complete structures of taccalonolide A and B were elucidated by Chen and colleagues from the steroidal bitter principles of Tacca plantaginea.[1][3] this compound was identified as a pentacyclic steroid, structurally differing from taccalonolide A by the substitution of a C15 acetyl group with a hydroxyl group.[1] These highly oxygenated steroids were initially noted for their cytotoxic activity against P-388 leukemia cells in culture.[1]

The microtubule-stabilizing properties of the taccalonolides were later discovered through a mechanism-based screening program designed to identify novel microtubule-disrupting agents from natural products.[2][4] A crude lipophilic extract from the roots of Tacca chantrieri was found to induce paclitaxel-like microtubule bundling, and subsequent bioassay-guided fractionation identified taccalonolides A and E as the active constituents.[1][4]

Isolation and Purification of this compound from Tacca Species

This compound is a naturally occurring taccalonolide found in several Tacca species, including Tacca plantaginea, Tacca chantrieri, and Tacca paxiana.[5] It can also be semi-synthesized through the mild base hydrolysis of the more abundant taccalonolide A.[6]

Experimental Protocol: Bioassay-Guided Fractionation

The isolation of taccalonolides from Tacca species typically follows a bioassay-guided fractionation approach. This involves a series of extraction and chromatographic steps, with each fraction being tested for its biological activity (e.g., microtubule bundling or cytotoxicity) to guide the purification process.

1. Extraction:

-

The roots and rhizomes of the Tacca plant are the primary source for taccalonolide isolation.[1]

-

A common method involves supercritical fluid CO2 extraction with methanol as a co-solvent.[6]

-

Alternatively, a crude lipophilic extraction can be performed.[1]

2. Chromatographic Separation:

-

Flash Chromatography: The crude extract is first subjected to flash chromatography on a silica gel column to achieve initial separation of compounds based on polarity.[6]

-

High-Performance Liquid Chromatography (HPLC): Fractions showing activity are further purified using normal and reverse-phase HPLC to isolate the individual taccalonolides.[6]

3. Semi-synthesis of this compound from Taccalonolide A:

-

Taccalonolide A is dissolved in a suitable solvent.

-

Mild base hydrolysis is carried out to selectively remove the acetate group at the C15 position, yielding this compound.[6]

-

The reaction mixture is then extracted with an organic solvent like ethyl acetate (EtOAc) and purified by HPLC.[6]

4. Structure Elucidation and Characterization:

-

The structure of the purified this compound is confirmed using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[7]

Visualization of the Isolation Workflow

Mechanism of Action and Cellular Effects

Taccalonolides are a novel class of microtubule-stabilizing agents.[5] They exert their potent anticancer effects by disrupting the dynamic nature of microtubules, which are essential components of the cell cytoskeleton involved in cell division, motility, and intracellular transport.[5]

Interaction with Microtubules

While earlier studies on less potent taccalonolides suggested an indirect mechanism of microtubule stabilization, research on more potent semi-synthetic derivatives like taccalonolide AJ (derived from this compound) has revealed a direct and covalent interaction with tubulin.[8][9]

-

Covalent Bonding: The C22-C23 epoxy moiety of potent taccalonolides covalently binds to β-tubulin.[5] An X-ray crystal structure of taccalonolide AJ in complex with tubulin identified the covalent binding site at β-tubulin D226.[10]

-

Microtubule Stabilization: This covalent binding stabilizes the microtubule polymer, preventing its depolymerization.[9][10] Taccalonolide AJ has been shown to enhance both the rate and extent of tubulin polymerization and results in microtubules that are profoundly stable, even at low temperatures.[9]

-

Distinct Mechanism: The mode of microtubule stabilization by taccalonolides is distinct from that of other microtubule stabilizers like paclitaxel.[9] This unique mechanism may contribute to their ability to circumvent common forms of drug resistance.[5]

Cellular Signaling and Downstream Effects

The stabilization of microtubules by this compound and other taccalonolides triggers a cascade of cellular events, ultimately leading to apoptosis.

-

Interphase Microtubule Bundling: At antiproliferative concentrations, taccalonolides cause a significant increase in the density of interphase microtubules, leading to the formation of thick microtubule bundles.[4][9]

-

Mitotic Arrest: The stabilization of microtubules severely disrupts the formation and function of the mitotic spindle during cell division. This leads to the formation of abnormal, often multipolar, mitotic spindles.[4][11] Consequently, cells are arrested in the G2/M phase of the cell cycle.[4][5]

-

Induction of Apoptosis: The prolonged mitotic arrest activates apoptotic signaling pathways. This includes the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of caspases, ultimately leading to programmed cell death.[4][5]

-

Activation of MAPK Pathways: Treatment with taccalonolides has been shown to activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as the ERK1/2 pathway, which is consistent with the effects of other microtubule-targeting agents.[4]

-

Inhibition of the Sonic Hedgehog Pathway: There is evidence to suggest that taccalonolide A can inhibit the activation of the sonic hedgehog signaling pathway in hepatocellular cancer cells, which may contribute to its cytotoxic effects.[3][5]

Visualization of the Signaling Pathway

Quantitative Data Summary

The biological activity of taccalonolides can vary significantly based on their specific chemical structure. The following tables summarize key quantitative data for this compound and related compounds.

Table 1: Antiproliferative Activity of Selected Taccalonolides

| Taccalonolide | Cell Line | IC50 (nM) | Reference |

| Taccalonolide A | HeLa | 594 | [6] |

| This compound | HeLa | 190 | [6] |

| Taccalonolide E | HeLa | 644 | [6] |

| Taccalonolide N | HeLa | 247 | [6] |

| Taccalonolide AA | HeLa | 32 | [6] |

| Taccalonolide AJ | HeLa | 4 | [9] |

| Paclitaxel | HeLa | 1-3 | [9] |

IC50: The concentration of a drug that inhibits cellular proliferation by 50%.

A consistent increase in potency is observed upon the hydrolysis of the C15 acetate. For instance, this compound is 3.1-fold more potent than taccalonolide A in HeLa cells.[6] The semi-synthetic taccalonolide AJ, which is an epoxidation product of this compound, shows a remarkable 743-fold increase in activity compared to this compound.[8]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of microtubule-stabilizing agents with a unique mechanism of action that allows them to overcome some of the limitations of existing chemotherapeutics like paclitaxel.[5] The ability to semi-synthesize more potent analogues, such as taccalonolide AJ, from the naturally occurring this compound provides a viable pathway for further drug development.[5] Future research will likely focus on optimizing the taccalonolide scaffold to enhance potency and drug-like properties, as well as further elucidating the nuances of its interaction with tubulin and the cellular machinery. The development of taccalonolides as clinical candidates will also require addressing challenges related to formulation and large-scale supply.[1]

References

- 1. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taccalonolide - Wikipedia [en.wikipedia.org]

- 3. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]

- 6. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of microtubule stabilization by taccalonolide AJ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Taccalonolide microtubule stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

Taccalonolide B: A Technical Guide to a Novel Microtubule Stabilizing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taccalonolides represent a unique class of microtubule-stabilizing agents with significant potential in oncology. Unlike taxanes, taccalonolides, including Taccalonolide B, exhibit a distinct mechanism of action, binding to a novel site on β-tubulin and demonstrating efficacy in drug-resistant cancer models. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data on its biological activity, and detailed protocols for key experimental assays. Furthermore, this guide presents visual representations of the signaling pathways and experimental workflows associated with this compound's activity to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer therapeutics. Microtubule-stabilizing agents, such as the widely used taxanes (e.g., paclitaxel), function by suppressing microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. However, the clinical efficacy of taxanes is often limited by the development of drug resistance.[1][2]

The taccalonolides, a class of highly oxygenated steroids isolated from plants of the genus Tacca, have emerged as a promising new class of microtubule stabilizers.[1][3] this compound, along with other members of this family, demonstrates a unique mechanism of action and, crucially, the ability to circumvent clinically relevant taxane resistance mechanisms.[4][5] This guide focuses on the technical aspects of this compound as a novel microtubule stabilizing agent.

Mechanism of Action

This compound and its more potent, semi-synthetic derivatives like Taccalonolide AJ, exert their microtubule-stabilizing effects through a distinct mechanism that differentiates them from taxanes and other microtubule-targeting agents.

Covalent Binding to β-Tubulin: X-ray crystallography studies have revealed that the epoxidized taccalonolides, such as Taccalonolide AJ (derived from this compound), covalently bind to β-tubulin at the amino acid residue Aspartate 226 (D226).[2][6] This covalent interaction is mediated by the C22-C23 epoxide group present on the more active taccalonolides.[2] This irreversible binding is thought to contribute to the sustained cellular effects of these compounds.[7]

Distinct Binding Site: The taccalonolide binding site is geographically distinct from the taxane-binding pocket on β-tubulin.[7][8] This is supported by findings that taccalonolides do not compete with paclitaxel for binding to microtubules and can even act synergistically with taxanes in inhibiting cancer cell proliferation.[7]

Effects on Microtubule Polymerization: Potent taccalonolides, like Taccalonolide AJ, directly promote the polymerization of purified tubulin.[9] However, their kinetic profile of polymerization differs from that of paclitaxel, suggesting a different mode of enhancing microtubule assembly.[9] Taccalonolide AJ enhances both the rate and the extent of polymerization.[7][8] The resulting microtubules exhibit profound stability, particularly against cold-induced depolymerization.[7][8]

Quantitative Biological Activity

The biological activity of this compound and its analogs has been evaluated in various cancer cell lines. The potency of taccalonolides is significantly enhanced by the presence of a C22-C23 epoxide. For instance, the semi-synthesis of Taccalonolide AJ from this compound through epoxidation increases its antiproliferative activity by over 700-fold.

| Compound | Cell Line | IC50 (nM) | Reference |

| Taccalonolide A | HeLa | 594 | [10] |

| This compound | HeLa | 190 | [10] |

| Taccalonolide E | HeLa | 644 | [10] |

| Taccalonolide N | HeLa | 247 | [10] |

| Taccalonolide AA | HeLa | 32 | [10] |

| Taccalonolide AF | HeLa | 23 | [7] |

| Taccalonolide AJ | HeLa | 4.2 | [9] |

| Paclitaxel | HeLa | 1.6 | [11] |

Table 1: Comparative antiproliferative activities (IC50 values) of various taccalonolides and paclitaxel in the HeLa human cervical cancer cell line.

Cellular Effects and Signaling Pathways

This compound and its analogs induce a cascade of cellular events culminating in apoptosis. These effects are a direct consequence of their microtubule-stabilizing activity.

Cell Cycle Arrest: By stabilizing the microtubule spindle, taccalonolides disrupt the normal process of mitosis, leading to an arrest of cells in the G2/M phase of the cell cycle.[12] This mitotic arrest is a hallmark of microtubule-targeting agents.

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. Key signaling events include the phosphorylation of the anti-apoptotic protein Bcl-2.[13][14] Phosphorylation of Bcl-2 is thought to inactivate its protective function, thereby promoting apoptosis.[14] Furthermore, treatment with taccalonolides has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2, which can contribute to the apoptotic response.[14]

Overcoming Drug Resistance: A significant advantage of taccalonolides is their ability to circumvent common mechanisms of drug resistance that limit the efficacy of taxanes. They are not substrates for the P-glycoprotein (Pgp) drug efflux pump and are effective against cells overexpressing Pgp.[1][4][5] Additionally, taccalonolides are effective in cancer cells with resistance mediated by the expression of specific β-tubulin isotypes (e.g., βIII-tubulin) and multidrug resistance-associated protein 7 (MRP7).[1][4]

Inhibition of the Sonic Hedgehog (Shh) Pathway: Recent studies have suggested that Taccalonolide A can also inhibit the Sonic Hedgehog (Shh) signaling pathway in hepatocellular carcinoma cells, contributing to its anti-proliferative effects.[13]

Signaling Pathway Diagrams

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.

Materials:

-

Lyophilized tubulin protein (>97% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound or other test compounds

-

Paclitaxel (positive control)

-

Cold 96-well, half-area plates

-

Temperature-controlled spectrophotometer

Procedure:

-

Preparation of Tubulin Stock: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.

-

Preparation of Reaction Mix: On ice, prepare a reaction mix containing General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

-

Preparation of Test Compounds: Prepare a 10x stock solution of this compound and controls (e.g., 100 µM Paclitaxel) in General Tubulin Buffer.

-

Assay Setup:

-

Add 10 µL of the 10x test compound or control to the appropriate wells of a cold 96-well plate.

-

Add tubulin to the reaction mix to a final concentration of 3 mg/mL.

-

Initiate the polymerization by adding 90 µL of the tubulin-containing reaction mix to each well.

-

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.

References

- 1. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 2. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]

- 3. researchgate.net [researchgate.net]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. wp.uthscsa.edu [wp.uthscsa.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]

- 11. [PDF] Raf-1/bcl-2 phosphorylation: a step from microtubule damage to cell death. | Semantic Scholar [semanticscholar.org]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 13. A novel immunofluorescence method to visualize microtubules in the antiparallel overlaps of microtubule-plus ends in the anaphase and telophase midzone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Elucidation of Taccalonolide B and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Taccalonolide B and its diverse analogs. Taccalonolides are a class of highly oxygenated, pentacyclic steroids isolated from plants of the genus Tacca.[1] These compounds have garnered significant interest in the scientific community due to their potent microtubule-stabilizing activity and their potential as anticancer agents, particularly against drug-resistant cancer cell lines.[1][2] This guide details the key experimental methodologies, presents quantitative spectroscopic data, and illustrates the logical workflows and biological pathways associated with these complex natural products.

Core Structure and Key Features

The foundational structure of taccalonolides was first elucidated in 1987 with the characterization of Taccalonolides A and B.[1][3] These compounds feature a complex, pentacyclic steroidal-like framework.[3] A majority of taccalonolides, including this compound, possess a characteristic C2-C3 epoxide group and a C23-C26 lactone ring.[3] The structural diversity within this family of natural products primarily arises from variations in oxidation and acetoxylation patterns across the fused ring system.[2]

Experimental Protocols for Structural Elucidation

The structural determination of this compound and its analogs relies on a combination of isolation, purification, and spectroscopic techniques.

2.1. Isolation and Purification

A typical workflow for the isolation of taccalonolides from their natural source, such as the rhizomes of Tacca chantrieri, is as follows:

-

Extraction: The plant material is typically extracted using supercritical fluid CO2 with methanol or by solvent extraction with organic solvents like ethanol.[4]

-

Preliminary Separation: The crude extract undergoes initial fractionation using techniques such as flash chromatography on silica gel columns.[4]

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved through multiple rounds of normal and reverse-phase HPLC to yield pure taccalonolides.[4]

-

Semi-synthesis of Analogs: Some analogs, like Taccalonolide AJ, are not isolated directly but are semi-synthesized from more abundant precursors. For instance, Taccalonolide AJ is produced by the epoxidation of this compound.[1][2] this compound itself can be obtained through mild base hydrolysis of the C15 acetate of Taccalonolide A.[4]

2.2. Spectroscopic and Crystallographic Analysis

The precise molecular architecture of each taccalonolide is determined using a suite of advanced analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR experiments are the cornerstone for establishing the chemical structure, including the connectivity of atoms and the relative stereochemistry. NMR spectra are typically recorded on high-field instruments (500-700 MHz) using deuterated chloroform (CDCl₃) as the solvent.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is employed to determine the elemental composition and molecular weight of the compounds with high accuracy.[4]

-

X-ray Crystallography: For analogs that can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration. This technique was instrumental in confirming the structure of Taccalonolide AJ and its covalent binding to β-tubulin.[5][6]

The following diagram illustrates the general workflow for the structural elucidation of a novel taccalonolide.

Quantitative Data for this compound and Selected Analogs

The following tables summarize key ¹H NMR and mass spectrometry data for this compound and some of its notable analogs. This data is crucial for the identification and characterization of these compounds.

Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for Taccalonolide Analogs in CDCl₃

| Proton | This compound[4] | Taccalonolide Z[4] | Taccalonolide AA[4] | Taccalonolide AI[7] |

| H-2 | - | 3.74 (t, J=4.5 Hz) | 3.72 (t, J=4.5 Hz) | 3.55 (t, J=4.0 Hz) |

| H-3 | - | 3.61 (dt, J=4.2, 1.8 Hz) | 3.59 (br) | 3.40 (br) |

| H-7 | - | - | 5.72 (d, J=11.0 Hz) | - |

| H-15 | - | 5.23 (br) | 5.25 (br) | 4.38 (ddd, J=9.5, 8.3, 2.5 Hz) |

| H-22 | - | 5.06 (d, J=1.2 Hz) | 5.09 (br) | 5.02 (br) |

| Me-18 | - | 0.73 (s) | 0.72 (s) | 0.76 (s) |

| Me-19 | - | 0.98 (s) | 1.04 (s) | - |

| Me-21 | - | 0.89 (d, J=7.2 Hz) | 0.91 (d, J=7.0 Hz) | 0.95 (d, J=7.0 Hz) |

| Me-27 | - | 1.34 (s) | 1.34 (s) | 1.36 (s) |

| Me-28 | - | 1.64 (s) | 1.64 (s) | 1.67 (s) |

| Acetyls | - | 2.16, 2.13, 2.00, 1.97 | 2.20, 2.15, 2.14, 2.00, 1.98 | 2.08 |

Table 2: High-Resolution Mass Spectrometry Data for Selected Taccalonolides

| Compound | Molecular Formula | Calculated [M+H]⁺ | Observed [M+H]⁺ | Reference |

| Taccalonolide Z | C₃₆H₄₆O₁₅ | 719.2915 | 719.2934 | [4] |

| Taccalonolide AB | - | - | 677 | [4] |

| Taccalonolide AI | C₃₅H₄₈O₁₁ | 645.3269 | 645.3268 | [7] |

Mechanism of Action and Associated Signaling Pathways

Taccalonolides exert their biological effects primarily by stabilizing microtubules.[3] This action disrupts the normal dynamics of the microtubule cytoskeleton, which is essential for cell division, leading to a G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death).[8] The more potent, epoxidized taccalonolides, such as Taccalonolide AJ, have been shown to bind covalently to β-tubulin at aspartate residue 226 (D226).[5][6] This covalent interaction is thought to be responsible for their high potency and persistent cellular effects.[9]

The induction of apoptosis by taccalonolides involves the activation of specific signaling pathways. Treatment of cancer cells with taccalonolides has been shown to lead to the phosphorylation of Bcl-2, an anti-apoptotic protein, and the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[2][8] Furthermore, the mitogen-activated protein kinase (MAPK) signaling pathways, including the activation of ERK1/2, are also implicated in the cellular response to taccalonolides.[8]

The diagram below illustrates the proposed signaling cascade initiated by taccalonolide binding to microtubules.

References

- 1. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Taccalonolide - Wikipedia [en.wikipedia.org]

- 4. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Elucidating target specificity of the taccalonolide covalent microtubule stabilizers employing a combinatorial chemical approach - PMC [pmc.ncbi.nlm.nih.gov]

The Taccalonolide Biosynthetic Pathway in Tacca plantaginea: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding and hypothesized biosynthetic pathway of taccalonolides in Tacca plantaginea. Taccalonolides are a group of highly oxygenated pentacyclic steroids with potent microtubule-stabilizing activity, making them promising candidates for cancer chemotherapy. While the complete pathway remains to be fully elucidated, significant insights have been gained through the study of related steroid biosynthesis. This document is intended for researchers, scientists, and drug development professionals working on natural product biosynthesis and drug discovery.

Introduction to Taccalonolides

Taccalonolides are isolated from plants of the genus Tacca, with Tacca plantaginea being a notable source.[1] These complex natural products have garnered considerable attention for their unique mechanism of action as microtubule-stabilizing agents, which is distinct from that of other agents like paclitaxel.[2] A key structural feature that dramatically enhances their cytotoxic potency is the epoxidation of the C22-C23 double bond.[2] Understanding the biosynthetic pathway of these molecules is crucial for ensuring a sustainable supply for research and development, and for potential metabolic engineering efforts to produce novel, even more potent analogs.

The Hypothesized Biosynthetic Pathway

To date, no genes or enzymes specifically responsible for taccalonolide biosynthesis have been fully characterized.[2] However, the co-occurrence of taccalonolides with withanolides and perulactones in Tacca species strongly suggests a shared upstream biosynthetic pathway originating from sterol metabolism.[2] The proposed pathway can be divided into three main stages: backbone formation, oxidative modifications, and tailoring reactions.

Stage 1: Formation of the Steroidal Backbone

The biosynthesis is believed to start from the ubiquitous triterpenoid precursor, 2,3-oxidosqualene. This linear molecule undergoes a complex cyclization reaction catalyzed by an oxidosqualene cyclase (OSC) to form the characteristic pentacyclic steroid scaffold.[3][4] In plants, this cyclization typically leads to the formation of cycloartenol, which then serves as a precursor for a wide array of steroids.

Caption: Formation of the initial steroid backbone from 2,3-oxidosqualene.

Stage 2: Oxidative Modifications by Cytochrome P450s

Following the formation of the initial steroid scaffold, a series of oxidative modifications are thought to occur, catalyzed by cytochrome P450 monooxygenases (CYP450s) . These enzymes are responsible for introducing hydroxyl groups at various positions on the steroid backbone, which is a hallmark of the highly oxygenated taccalonolide structures. A particularly crucial step is the epoxidation of the double bond at C22-C23, which is known to significantly increase the biological activity of taccalonolides.

References

- 1. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents [mdpi.com]

- 3. Insight into steroid scaffold formation from the structure of human oxidosqualene cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidosqualene cyclase - Wikipedia [en.wikipedia.org]

initial in vitro screening of Taccalonolide B in cancer cell lines

An In-depth Technical Guide to the Initial In Vitro Screening of Taccalonolide B in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial in vitro screening of this compound, a novel microtubule-stabilizing agent, in cancer cell lines. It covers its mechanism of action, detailed experimental protocols, and comparative cytotoxicity data.

Introduction to this compound

This compound is a highly oxygenated steroid isolated from plants of the genus Tacca. It belongs to a class of microtubule-stabilizing agents that exhibit potent antitumor activity. Unlike classic microtubule-targeting agents like paclitaxel, the taccalonolides, including this compound, were initially thought to operate through a unique mechanism of action that does not involve direct binding to tubulin[1][2][3]. However, more recent studies with highly potent taccalonolides have identified a covalent binding site on β-tubulin[4]. This distinct mechanism allows them to circumvent clinically relevant drug resistance pathways, such as the overexpression of P-glycoprotein (Pgp) and MRP7[5][6].

In vitro studies have demonstrated that this compound induces the formation of aberrant mitotic spindles, leading to mitotic arrest at the G2/M phase of the cell cycle, and ultimately triggers apoptosis[1][5]. Its efficacy against drug-resistant cell lines makes it a promising candidate for further oncological drug development[4][5][7].

Mechanism of Action

This compound exerts its anticancer effects by disrupting microtubule dynamics, which are critical for cell division. The process begins with the stabilization of cellular microtubules, leading to a cascade of events culminating in programmed cell death.

-

Microtubule Stabilization : this compound increases the density of interphase microtubules and promotes the formation of thick, bundled microtubule structures[1][2].

-

Mitotic Disruption : This stabilization disrupts the normal formation and function of the mitotic spindle during cell division. Cells treated with taccalonolides exhibit abnormal mitotic spindles, often with multiple poles[1][2][8].

-

Cell Cycle Arrest : The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle[1][8][9].

-

Apoptosis Induction : Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is often associated with the phosphorylation of the anti-apoptotic protein Bcl-2, a hallmark of apoptosis induced by microtubule-targeting agents[1][5].

Caption: Simplified signaling pathway of this compound.

Experimental Protocols

This section details the core methodologies for the initial in vitro evaluation of this compound.

General Experimental Workflow

The screening process follows a logical progression from assessing general cytotoxicity to elucidating the specific cellular mechanisms of action.

Caption: Standard workflow for in vitro screening.

Cell Culture and Drug Preparation

-

Cell Lines: A panel of cancer cell lines should be used, including both drug-sensitive and drug-resistant phenotypes. Commonly used lines for taccalonolide screening include HeLa (cervical cancer), SK-OV-3 (ovarian cancer), MDA-MB-435 (melanoma, formerly breast cancer), and the Pgp-overexpressing NCI/ADR-RES cell line[8][9].

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., BME or DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂[2].

-

Drug Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. Store at -80°C. Subsequent dilutions should be made in the appropriate cell culture medium immediately before use.

Antiproliferative / Cytotoxicity Assay (SRB Assay)

The sulforhodamine B (SRB) assay is a reliable method for determining drug-induced cytotoxicity by measuring total cellular protein.

-

Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

-

Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).

-

Incubation: Incubate the plates for a defined period, typically 48 to 72 hours.

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: Wash the plates five times with slow-running tap water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash and Solubilize: Remove the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

-

Absorbance Reading: Solubilize the bound dye with 10 mM Tris base solution. Measure the absorbance at approximately 510 nm using a microplate reader.

-

Data Analysis: Calculate the drug concentration that inhibits cell proliferation by 50% (IC₅₀) by plotting the percentage of cell survival against the drug concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the proportion of cells in different phases of the cell cycle (G1, S, G2/M).

-

Cell Treatment: Seed cells in 6-well plates. After 24 hours, treat with this compound at concentrations around the IC₅₀ value for 18-24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest[3].

Immunofluorescence for Microtubule Visualization

This technique allows for the direct visualization of this compound's effect on the microtubule cytoskeleton.

-

Cell Culture: Grow cells on glass coverslips in a petri dish.

-

Drug Treatment: Treat cells with this compound for 18 hours at a concentration known to cause G2/M arrest[10].

-

Fixation and Permeabilization: Fix the cells with a microtubule-stabilizing buffer containing formaldehyde. Permeabilize the cell membranes with a detergent like Triton X-100.

-

Antibody Staining: Incubate the cells with a primary antibody against β-tubulin. After washing, incubate with a fluorescently labeled secondary antibody.

-

Mounting and Imaging: Mount the coverslips onto microscope slides. Visualize the microtubule structures using a fluorescence microscope. Look for characteristic effects such as microtubule bundling and the formation of multiple abnormal mitotic spindles[2][10].

Data Presentation: Cytotoxicity of Taccalonolides

The antiproliferative activity of this compound and related taccalonolides has been evaluated across various cancer cell lines. The IC₅₀ values provide a quantitative measure of potency.

| Taccalonolide | Cell Line | Cancer Type | IC₅₀ Value | Reference |

| This compound | HeLa | Cervical Cancer | 190 nM | [2] |

| This compound | SK-OV-3 | Ovarian Cancer | 208 nM | [6] |

| Taccalonolide A | HeLa | Cervical Cancer | 594 nM | [2] |

| Taccalonolide A | SK-OV-3 | Ovarian Cancer | 2.6 µM | [8] |

| Taccalonolide A | MDA-MB-435 | Melanoma | 2.6 µM | [8] |

| Taccalonolide E | HeLa | Cervical Cancer | 644 nM | [2] |

| Taccalonolide E | SK-OV-3 | Ovarian Cancer | 0.78 µM | [8] |

| Taccalonolide N | HeLa | Cervical Cancer | 247 nM | [2] |

| Taccalonolide AA | HeLa | Cervical Cancer | 32.3 nM | [2] |

| Taccalonolide AF | HeLa | Cervical Cancer | 23 nM | [10] |

| Taccalonolide AJ | HeLa | Cervical Cancer | 4 nM | [10] |

| Paclitaxel | HeLa | Cervical Cancer | 1-3 nM | [10] |

Note: IC₅₀ values can vary between studies due to differences in experimental conditions, such as incubation time and specific assay used.

Conclusion

The initial in vitro screening of this compound reveals it to be a potent microtubule-stabilizing agent with a distinct advantage in overcoming common drug resistance mechanisms. Its ability to induce G2/M arrest and apoptosis at nanomolar concentrations in various cancer cell lines establishes it as a strong candidate for further preclinical and clinical development. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to effectively evaluate this compound and other novel microtubule-targeting agents.

References

- 1. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The taccalonolides, novel microtubule stabilizers, and γ-radiation have additive effects on cellular viability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Taccalonolides: Microtubule Stabilizers that Circumvent Clinically Relevant Taxane Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Covalent Binding of Taccalonolides to β-Tubulin

This technical guide provides a comprehensive overview of the mechanism, quantitative data, and experimental methodologies related to the covalent binding of taccalonolides, a novel class of microtubule-stabilizing agents, to β-tubulin. It is intended for researchers, scientists, and drug development professionals working in oncology and medicinal chemistry.

Introduction: A Unique Class of Microtubule Stabilizers

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes, including mitosis. Their importance in cell division makes them a prime target for anticancer therapeutics. Microtubule-stabilizing agents (MSAs), such as the taxanes (paclitaxel, docetaxel), are among the most effective chemotherapeutic drugs used today. However, their efficacy can be limited by innate and acquired drug resistance.

The taccalonolides, a group of highly oxygenated steroids isolated from plants of the genus Tacca, represent a distinct class of MSAs.[1][2] They have demonstrated potent anticancer properties and, crucially, are effective against drug-resistant cancer models both in vitro and in vivo.[3][4] Their unique mechanism of action, which involves the formation of a covalent bond with β-tubulin, distinguishes them from other MSAs and is key to their ability to overcome common resistance mechanisms.[1][5] This guide focuses on the specific molecular interactions and downstream cellular consequences of this covalent binding. While Taccalonolide B is part of this class, the most detailed structural and mechanistic studies have been performed on the potent analogues Taccalonolide AF and, most notably, Taccalonolide AJ.

The Covalent Interaction: Mechanism and Binding Site

The defining feature of the potent taccalonolides' mechanism is their ability to form an irreversible covalent bond with their target, β-tubulin. This interaction underpins their high cellular persistence and efficacy.[5]

2.1. Identification of the Covalent Binding Site The critical structural feature responsible for the covalent interaction is a C22-C23 epoxide moiety on the taccalonolide backbone.[1][3] Semisynthetic studies have confirmed that this epoxide is required for the specific covalent interaction with β-tubulin and subsequent cytotoxic activity.[6]

High-resolution X-ray crystallography of Taccalonolide AJ in a complex with tubulin (PDB ID: 5EZY) to 2.05 Å revealed the precise binding site.[3][7][8] The analysis demonstrated that the C22 atom of the taccalonolide's epoxide forms a covalent ester linkage with the carboxylic acid side chain of the Aspartate 226 (D226) residue on β-tubulin.[1][3][8] Mass spectrometry analysis further confirmed this, identifying a peptide fragment of β-tubulin (residues 212-230) that was covalently linked to Taccalonolide AJ.[5][9][10] This binding site is located near, but is distinct from, the canonical taxane-binding site.[5][9]

2.2. Key Interacting Residues Beyond the covalent bond, the stability of the taccalonolide-tubulin complex is enhanced by several non-covalent interactions. The crystal structure of the Taccalonolide AJ-tubulin complex showed hydrogen bonds with β-tubulin residues D226, H229, T276, and R278, and a weaker hydrogen bond with K19.[3] Further molecular modeling and mutagenesis studies have identified additional residues that play a significant role in binding through hydrogen bonds, salt bridges, or hydrophobic interactions, including L217, L219, T223, and Y283.[3][11][12]

Quantitative Analysis of Taccalonolide-Tubulin Interaction

The covalent binding mechanism of taccalonolides translates into distinct quantitative effects on cancer cell proliferation and in vitro tubulin polymerization compared to non-covalent stabilizers like paclitaxel.

Table 1: In Vitro Antiproliferative Activity (IC₅₀) of Taccalonolides and Paclitaxel

| Compound | Cell Line | IC₅₀ Value | Citation(s) |

|---|---|---|---|

| Taccalonolide A | Various | ~2-5.9 µM | [3][9][13] |

| Taccalonolide E | Various | 340–990 nM | [13] |

| Taccalonolide AF | HeLa | 100 nM (for microtubule effects) | [10] |

| Taccalonolide AJ | HeLa | 30 nM (for microtubule effects) | [10] |

| Paclitaxel | A549 | 1.6 nM |[3] |

Table 2: Effects of Taccalonolide AJ and Paclitaxel on In Vitro Tubulin Polymerization

| Parameter | 10 µM Taccalonolide AJ | 10 µM Paclitaxel | Citation(s) |

|---|---|---|---|

| Increase in Polymerization Rate | 4.7-fold increase over vehicle | Nearly identical to AJ | [3] |

| Increase in Total Polymer Formed | ~2-fold increase over vehicle | Nearly identical to AJ | [3] |

| Effect of Higher Concentration (20-30 µM) | Further 30-66% increase in rate and total polymer | No significant further increase | [3] |

| Polymerization Lag Time | A lag time of at least 5 minutes is observed | A lag time is observed at low concentrations (e.g., 0.1 µM) but not at higher concentrations (e.g., 5 µM) |[3][9] |

Experimental Methodologies

The elucidation of the taccalonolide binding mechanism has been made possible by a combination of sophisticated experimental techniques.

4.1. X-ray Crystallography of the Taccalonolide-Tubulin Complex

-

Objective: To determine the three-dimensional structure of the taccalonolide-tubulin complex at atomic resolution.

-

Protocol:

-

Protein Complex Formation: Purified tubulin is incubated with a molar excess of Taccalonolide AJ to ensure complex formation.

-

Crystallization: The tubulin-AJ complex is crystallized using vapor diffusion methods. This typically involves screening a wide range of buffer conditions, precipitants, and temperatures.

-

Data Collection: Crystals are cryo-cooled and subjected to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected.

-

Structure Solution and Refinement: The collected diffraction data are processed to solve the phase problem, often using molecular replacement with a known tubulin structure. The resulting electron density map is used to build and refine the model of the complex, confirming the covalent linkage and identifying non-covalent interactions.[3][8]

-

4.2. Mass Spectrometry for Covalent Adduct Identification

-

Objective: To confirm the covalent binding of taccalonolide to tubulin and identify the specific peptide fragment involved.

-

Protocol:

-

Incubation: Purified tubulin is incubated with Taccalonolide AJ or a vehicle control.

-

Proteolytic Digestion: The protein is subjected to digestion with a protease, such as pepsin, to generate smaller peptide fragments.

-

LC/MS Analysis: The resulting peptide mixture is separated using liquid chromatography (LC) and analyzed by mass spectrometry (MS).

-

Data Analysis: Extracted ion chromatograms are used to search for the predicted mass of peptide fragments. A new peak corresponding to the mass of a tubulin peptide plus the mass of Taccalonolide AJ confirms the formation of a covalent adduct.[9][10] Tandem MS (MS/MS) can then be used to attempt to sequence the modified peptide.

-

4.3. In Vitro Tubulin Polymerization Assay

-

Objective: To measure the effect of taccalonolides on the rate and extent of microtubule formation from purified tubulin.

-

Protocol:

-

Reaction Mixture: A solution containing purified tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., PEM buffer with GTP) is prepared and kept on ice.

-

Initiation: The taccalonolide compound or vehicle control is added to the reaction mixture.

-

Monitoring: The temperature is raised to 37°C to initiate polymerization. The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

-

Quantification: Parameters such as the lag time before polymerization, the maximum rate of polymerization (Vmax), and the total amount of polymer formed at steady state are calculated from the resulting polymerization curves.[9][10]

-

4.4. Site-Directed Mutagenesis and Fluorescent Probe Binding

-

Objective: To confirm the functional importance of specific β-tubulin residues for taccalonolide binding in a cellular context.

-

Protocol:

-

Probe Synthesis: A fluorescently-tagged taccalonolide analogue (e.g., Flu-tacca-7) is synthesized.[3]

-

Mutagenesis: Plasmids encoding GFP-tagged β-tubulin with point mutations at suspected binding residues (e.g., D226A) are generated.

-

Transfection and Treatment: Cells (e.g., HeLa) are transfected with the mutant or wild-type tubulin constructs and then treated with the fluorescent taccalonolide probe.

-

Immunoblotting: Cell lysates are separated by SDS-PAGE. The gel is then transferred to a membrane and immunoblotted with an anti-fluorescein antibody to detect the amount of probe bound to both the endogenous tubulin and the expressed GFP-tubulin construct.

-

Analysis: The ratio of bound probe to the expressed tubulin mutant is quantified and compared to wild-type, revealing which residues are critical for binding.[3][11]

-

Visualizing Workflows and Cellular Pathways

Caption: Workflow for identifying the taccalonolide covalent binding site.

Caption: Cellular signaling pathway initiated by taccalonolide binding.

The binding of a taccalonolide to β-tubulin stabilizes microtubules, suppressing their dynamics.[7] This leads to the formation of abnormal mitotic spindles, activation of the spindle assembly checkpoint, and arrest of the cell cycle in the G2/M phase.[5][13] Subsequently, this mitotic arrest initiates downstream signaling cascades that lead to apoptosis, a process that involves the phosphorylation of the anti-apoptotic protein Bcl-2.[7][13]

Conclusion

The taccalonolides represent a promising class of anticancer agents with a unique mechanism of action centered on the covalent modification of β-tubulin at residue D226. This irreversible binding imparts profound microtubule stability, high cellular persistence, and an ability to circumvent clinically relevant taxane resistance mechanisms. The detailed understanding of this interaction, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for the rational design and development of next-generation taccalonolide-based therapeutics. The distinct binding site and covalent mechanism offer a compelling strategic advantage for treating drug-resistant cancers.

References

- 1. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Taccalonolide microtubule stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

The Structural Blueprint for Potency: An In-depth Analysis of the Structure-Activity Relationship of Taccalonolide B Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The taccalonolides, a class of highly oxygenated steroids first isolated from plants of the genus Tacca, have emerged as a promising new frontier in the development of microtubule-stabilizing anticancer agents. Their unique mechanism of action, which includes the ability to circumvent common taxane resistance mechanisms, has spurred significant interest in their therapeutic potential. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of Taccalonolide B derivatives, offering a detailed overview of key structural modifications that influence their biological activity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.

Core Structure and Mechanism of Action

This compound, a naturally occurring taccalonolide, serves as a crucial scaffold for the semi-synthesis of more potent analogues. The core structure is a complex pentacyclic steroid. The primary mechanism of action for the most potent taccalonolide derivatives involves the stabilization of microtubules, essential components of the cellular cytoskeleton. This stabilization disrupts the dynamic instability of microtubules, leading to a cascade of cellular events including cell cycle arrest at the G2/M phase, the formation of abnormal mitotic spindles, and ultimately, apoptosis.[1][2] A key feature of the more potent taccalonolides is their ability to covalently bind to β-tubulin, a component of the microtubule heterodimer.[3][4] This covalent interaction is a distinguishing characteristic compared to other microtubule-stabilizing agents like paclitaxel.[3]

Below is a diagram illustrating the signaling pathway affected by potent taccalonolide derivatives.

References

Taccalonolide B: A Technical Guide to its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Taccalonolide B, a potent microtubule-stabilizing agent with significant potential in oncology. The document details its natural origins, available data on its abundance, and the methodologies for its extraction and purification.

Natural Sources and Abundance of this compound

This compound is a naturally occurring steroidal lactone belonging to the taccalonolide family. Its primary source is plants of the genus Tacca. While specific quantitative yields of this compound are not consistently reported across the literature, this section summarizes its known natural sources.

This compound was first isolated from Tacca plantaginea.[1][2][3][4][5][6] Other species of the Tacca genus, such as Tacca chantrieri and Tacca integrifolia, are known to produce a variety of taccalonolides and are therefore potential sources.[2][7] A significant route to obtaining this compound is through the semi-synthesis from Taccalonolide A, which is the most abundant taccalonolide found in Tacca chantrieri.[5][7][8] This conversion is achieved through mild base hydrolysis.[7]

The yield of the overall taccalonolide-enriched fraction from Tacca chantrieri has been reported to be approximately 1.4 grams from 2.3 kilograms of dried rhizomes.[7] Notably, the yield of taccalonolides from Tacca species is suggested to be about ten times higher than that of paclitaxel from the Pacific Yew tree.[1]

| Natural Source | Part of Plant | Method of Obtainment | Abundance Data |

| Tacca plantaginea | Rhizome | Direct Isolation | Original source, specific yield not detailed in reviewed literature. |

| Tacca chantrieri | Roots and Rhizomes | Semi-synthesis from Taccalonolide A | Taccalonolide A is the most abundant taccalonolide in this species. |

| Tacca integrifolia | Roots and Rhizomes | Potential for direct isolation | Source of other taccalonolides, specific data for this compound is limited. |

| Tacca paxiana | Roots | Potential for direct isolation | Source of various taccalonolides. |

| Tacca subflaellata | Not specified | Potential for direct isolation | Source of various taccalonolides. |

Experimental Protocols: Isolation and Purification of Taccalonolides

The following is a generalized protocol for the isolation and purification of taccalonolides, including this compound, based on published methodologies.

Extraction

-

Starting Material: Dried and pulverized roots and rhizomes of Tacca species.

-

Procedure:

-

Perform supercritical fluid extraction using CO2 with methanol as a co-solvent.[7]

-

Alternatively, conduct maceration with organic solvents such as methanol or ethanol.

-

Wash the resulting crude extract with a non-polar solvent like hexane to remove lipids and other non-polar impurities.[7]

-

Partition the remaining extract with a solvent of intermediate polarity, such as dichloromethane (CH2Cl2), to isolate the taccalonolide-containing fraction.[7]

-

Chromatographic Separation and Purification

-

Initial Fractionation:

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Further purify the enriched fraction using normal-phase and/or reverse-phase HPLC.[7][9][10]

-

A common stationary phase for reverse-phase HPLC is a C18 column.[7]

-

Elute with a gradient of acetonitrile and water to separate the individual taccalonolides.[7]

-

Monitor the elution profile using a UV detector.

-

Collect the fractions corresponding to the desired taccalonolide (e.g., this compound).

-

Confirm the identity and purity of the isolated compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mechanism of Action: Microtubule Stabilization

This compound, like other taccalonolides, exerts its cytotoxic effects by stabilizing microtubules.[1][3][6][8][11][12] This action disrupts the dynamic instability of microtubules, which is essential for the proper formation and function of the mitotic spindle during cell division. The stabilization of microtubules leads to mitotic arrest, preventing cell proliferation and ultimately inducing apoptosis in cancer cells.[1][3] A key feature of most taccalonolides is their ability to stabilize microtubules without directly binding to tubulin, a mechanism that distinguishes them from other microtubule-targeting agents like taxanes.[1][11][12] This can result in the formation of abnormal mitotic spindles with multiple poles.[1][3]

Caption: Logical workflow of this compound's mechanism of action on microtubules.

Caption: Experimental workflow for the isolation and purification of this compound.

References

- 1. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]

- 5. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Taccalonolides: Microtubule Stabilizers that Circumvent Clinically Relevant Taxane Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthetic Reactions with Rare Taccalonolides Reveal the Value of C-22,23 Epoxidation for Microtubule Stabilizing Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Taccalonolide - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Isolation of Taccalonolide B from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taccalonolide B, a potent microtubule-stabilizing agent, has garnered significant interest in cancer research due to its efficacy against drug-resistant cell lines. This document provides a comprehensive protocol for the isolation and semi-synthesis of this compound from plant material of the Tacca genus. The methodology encompasses the extraction of the precursor, Taccalonolide A, from Tacca chantrieri rhizomes, followed by its chemical conversion to this compound via mild base hydrolysis. Detailed procedures for extraction, purification, and chemical modification are presented, alongside quantitative data and visual workflows to guide researchers in obtaining this valuable compound for further investigation.

Introduction

The taccalonolides are a class of highly oxygenated pentacyclic steroids isolated from plants of the genus Tacca.[1] These natural products are recognized as a novel class of microtubule-stabilizing agents, a mechanism of action shared with the successful anticancer drug paclitaxel.[1] A key advantage of taccalonolides is their ability to circumvent common mechanisms of drug resistance that limit the efficacy of taxanes.[2]

This compound, specifically, is often obtained through the semi-synthesis from the more abundant Taccalonolide A.[3] This is achieved by the hydrolysis of the C15 acetate group of Taccalonolide A.[3] This document outlines a detailed protocol for this process, beginning with the extraction of Taccalonolide A from plant material.

Data Presentation

The following table summarizes the quantitative data associated with the isolation and semi-synthesis of this compound.

| Parameter | Value | Source Plant/Reaction | Reference |

| Starting Plant Material (dried rhizomes) | 2.3 kg | Tacca chantrieri | [3] |

| Taccalonolide-enriched fraction | 1.4 g | Tacca chantrieri | [3] |

| Yield of Taccalonolide A from enriched fraction | 40 mg (from a portion of the fraction) | Tacca chantrieri | [3] |

| Yield of this compound from Taccalonolide A (Hydrolysis) | ~65% (25.8 mg from 40 mg) | Semi-synthesis | [3] |

| Optimized Yield of this compound from Taccalonolide A (Hydrolysis) | 80% | Semi-synthesis | [2][4] |

| IC50 of this compound (SK-OV-3 cells) | 208 nM | In vitro assay | [5] |

| IC50 of this compound (HeLa cells) | 190 ± 3 nM | In vitro assay | [6] |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the isolation of Taccalonolide A and its subsequent conversion to this compound.

Part 1: Extraction and Isolation of Taccalonolide A from Tacca chantrieri

This protocol is adapted from the procedure described by Risinger et al. (2008).[6]

1. Plant Material Preparation:

-

Collect fresh roots and rhizomes of Tacca chantrieri.

-

Lyophilize the plant material and pulverize it into a fine powder.

2. Supercritical Fluid Extraction (SFE):

-

Extract the dried, pulverized rhizomes (2.3 kg) in batches using supercritical CO2 with methanol as a modifier.

3. Initial Purification:

-

Wash the crude extracts with hexanes to remove nonpolar compounds.

-

Extract the remaining material with dichloromethane (CH2Cl2).

4. Silica Gel Flash Chromatography:

-

Subject the CH2Cl2 extract to silica gel flash chromatography.

-

Elute with a hexane:isopropanol (82:18) solvent system to obtain a taccalonolide-enriched fraction (approximately 1.4 g).

5. High-Performance Liquid Chromatography (HPLC) Purification of Taccalonolide A:

-

Further purify the taccalonolide-enriched fraction using a silica gel HPLC column.

-

Elute with isooctane:isopropanol (81:19) to yield fractions containing Taccalonolide A.

-

Monitor the fractions by thin-layer chromatography or analytical HPLC to identify and pool the fractions containing pure Taccalonolide A.

Part 2: Semi-synthesis of this compound via Hydrolysis of Taccalonolide A

This optimized protocol is based on the work of Li et al. (2013).[4][6]

1. Reaction Setup:

-

Dissolve 40 mg of purified Taccalonolide A in 4 mL of methanol.

-

To this solution, add 8 mL of 0.05 M sodium bicarbonate (NaHCO3) solution. An optimized protocol suggests a 1:1:1 ratio of Taccalonolide A (mg): Methanol (mL): 0.05 M NaHCO3 (mL) for an 80% yield.[2][4]

2. Hydrolysis Reaction:

-

Stir the solution at room temperature. The reaction time for the 80% yield protocol is 20 hours.[2][4] A previous method suggests 44 hours.[3] Monitor the reaction progress by TLC or LC-MS.

3. Extraction:

-

Once the reaction is complete, extract the reaction mixture with ethyl acetate (EtOAc).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

4. Final Purification of this compound:

-

Purify the crude product by reversed-phase HPLC.[7]

-

Use a C18 column with a gradient of acetonitrile in water to yield highly pure this compound (expected yield: ~25.8 mg from 40 mg of Taccalonolide A, or up to 32 mg with the optimized protocol).[2][3][4]

Visualizations

Experimental Workflow for this compound Isolation

Caption: A flowchart illustrating the sequential steps for the isolation of this compound.

Signaling Pathway of Taccalonolide-Induced Microtubule Stabilization

Caption: The signaling pathway of taccalonolides leading to apoptosis.

References

- 1. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taccalonolide microtubule stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrolysis Reactions of the Taccalonolides Reveal Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Reactions with Rare Taccalonolides Reveal the Value of C-22,23 Epoxidation for Microtubule Stabilizing Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrolysis reactions of the taccalonolides reveal structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Semi-synthesis and Evaluation of Potent Taccalonolide B Analogs like Taccalonolide AJ

For Researchers, Scientists, and Drug Development Professionals

Introduction

The taccalonolides are a class of highly oxygenated steroids isolated from plants of the genus Tacca. They represent a novel class of microtubule-stabilizing agents with potent anticancer activity. Unlike taxanes, taccalonolides have demonstrated efficacy against drug-resistant cancer models, making them promising candidates for further drug development. This document provides detailed protocols for the semi-synthesis of Taccalonolide AJ, a potent analog, from the more abundant Taccalonolide B. Additionally, it outlines key biological assays to evaluate its mechanism of action and efficacy.

Taccalonolide AJ is generated through the epoxidation of the C22-C23 double bond of this compound, a modification that dramatically enhances its antiproliferative potency by over 700-fold.[1] This increased activity is attributed to a unique mechanism of covalent binding to β-tubulin at aspartate 226 (D226), which stabilizes microtubules, induces G2/M cell cycle arrest, and ultimately leads to apoptosis.[1][2]

Data Presentation

Table 1: In Vitro Antiproliferative Activity of Taccalonolides

| Compound | IC₅₀ (nM) in HeLa Cells | Fold Increase in Potency (relative to this compound) | Reference |

| This compound | ~3100 | 1 | [1] |

| Taccalonolide AJ | 4.2 | ~738 | [3][4] |

| Taccalonolide A | >5000 | - | [3] |

| Taccalonolide AF | 23 | ~135 | [1][3] |

| Paclitaxel | 1-3 | - | [5] |

Table 2: Effect of Taccalonolide AJ on Tubulin Polymerization

| Compound (Concentration) | Increase in Polymerization Rate (fold over vehicle) | Increase in Total Polymer Formed | Reference |

| Taccalonolide AJ (10 µM) | 4.7 | Doubled | [1][5] |

| Paclitaxel (10 µM) | ~4.7 | Doubled | [1][5] |

| Laulimalide (10 µM) | ~4.7 | Doubled | [1] |

Experimental Protocols

Protocol 1: Extraction and Hydrolysis of Taccalonolide A to Yield this compound

This protocol describes the extraction of taccalonolides from Tacca chantrieri and the subsequent hydrolysis of Taccalonolide A to produce the precursor, this compound.

Materials:

-

Dried and pulverized rhizomes of Tacca chantrieri

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

-

Isopropanol

-

Ethyl acetate (EtOAc)

-

0.05 M Sodium Bicarbonate (NaHCO₃) solution

-

Silica gel for flash chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction:

-

Extract the dried rhizomes of T. chantrieri with supercritical CO₂ using MeOH as a co-solvent.[6]

-

Wash the crude extract with hexanes and then extract with CH₂Cl₂.[6]

-

Subject the CH₂Cl₂ extract to silica gel flash chromatography, eluting with a hexane:isopropanol gradient to obtain a taccalonolide-enriched fraction.[6]

-

Further purify this fraction using HPLC to isolate Taccalonolide A.

-

-

Hydrolysis of Taccalonolide A to this compound:

-

Dissolve Taccalonolide A (e.g., 40 mg) in methanol (e.g., 4 mL).[6]

-

Add 0.05 M sodium bicarbonate solution (e.g., 8 mL).[6]

-

Stir the solution at room temperature for approximately 20-44 hours.[6][7] Optimal conditions of a 1:1:1 ratio of Taccalonolide A:MeOH:0.05 M NaHCO₃ for 20 hours can yield up to 80%.[7]

-

Extract the reaction mixture with EtOAc.

-

Purify the resulting this compound by HPLC.[6]

-

Protocol 2: Semi-synthesis of Taccalonolide AJ from this compound

This protocol details the epoxidation of this compound to form the highly potent Taccalonolide AJ.[2][8]

Materials:

-

This compound

-

Dimethyldioxirane (DMDO) solution in acetone

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

HPLC system for purification

Procedure:

-

Dissolve this compound in a suitable solvent like CH₂Cl₂.

-

Cool the solution in an ice bath.

-

Add a solution of dimethyldioxirane (DMDO) in acetone dropwise to the this compound solution. DMDO is a potent epoxidation agent.[1][8]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Once the reaction is complete, quench any remaining DMDO with a suitable quenching agent (e.g., sodium thiosulfate solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by HPLC to obtain Taccalonolide AJ.[8]

Protocol 3: In Vitro Microtubule Polymerization Assay

This assay measures the ability of a compound to promote the polymerization of purified tubulin into microtubules, assessed by an increase in turbidity.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Taccalonolide AJ and other test compounds (e.g., Paclitaxel as a positive control)

-

Vehicle control (e.g., DMSO)

-

Temperature-controlled spectrophotometer/plate reader capable of reading absorbance at 340 nm

Procedure:

-

Resuspend purified tubulin in ice-cold General Tubulin Buffer.

-

Aliquot the tubulin solution into pre-chilled microplate wells.

-

Add Taccalonolide AJ, paclitaxel, or vehicle control to the wells to achieve the desired final concentrations. A range of concentrations for Taccalonolide AJ (e.g., 10, 20, 30 µM) should be tested.[1]

-

Initiate the polymerization by adding GTP to a final concentration of 1 mM and transferring the plate to the spectrophotometer pre-heated to 37°C.

-

Immediately begin recording the absorbance at 340 nm every 30 seconds for at least 60 minutes.

-

The rate of polymerization is determined from the slope of the linear phase of the absorbance curve, and the extent of polymerization is the maximum absorbance value reached.

Protocol 4: Apoptosis Detection by Western Blotting for PARP Cleavage

This protocol assesses the induction of apoptosis by detecting the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis.

Materials:

-

Cancer cell line (e.g., MDA-MB-435 or HeLa)

-

Cell culture medium and supplements

-

Taccalonolide AJ

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Taccalonolide AJ (e.g., at IC₅₀ and IC₈₅ concentrations) for different time points (e.g., 12, 24, 30 hours).[9] Include a vehicle-treated control.

-

-

Protein Extraction:

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-